2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid

ADMET Optimization Isomer-Specific Lipophilicity Computational Chemistry

2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid (CAS: 89724-04-9, MF: C13H10ClNO3, MW: 263.68 g/mol) is a heterocyclic compound belonging to the 2-styryl-oxazole-4-carboxylic acid class. It features an oxazole core with a 3-chlorostyryl substituent at position 2, a methyl group at position 5, and a free carboxylic acid at position 4, enabling both aromatic and hydrogen-bonding interactions with biological targets.

Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
Cat. No. B12886383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid
Molecular FormulaC13H10ClNO3
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C=CC2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C13H10ClNO3/c1-8-12(13(16)17)15-11(18-8)6-5-9-3-2-4-10(14)7-9/h2-7H,1H3,(H,16,17)/b6-5+
InChIKeyYSRMDHWZHYKFPL-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid: A High-Purity Oxazole Building Block for Isomer-Specific SAR Studies


2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid (CAS: 89724-04-9, MF: C13H10ClNO3, MW: 263.68 g/mol) is a heterocyclic compound belonging to the 2-styryl-oxazole-4-carboxylic acid class . It features an oxazole core with a 3-chlorostyryl substituent at position 2, a methyl group at position 5, and a free carboxylic acid at position 4, enabling both aromatic and hydrogen-bonding interactions with biological targets . It is commercially available at a standard purity of 97%, with ancillary methanol and ethyl ester derivatives (CAS: 89724-05-0, 89724-03-8) also accessible .

Positional Isomerism of the Chlorostyryl Group Directly Controls Key Physicochemical Properties in 2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid


In oxazole-based styryl derivatives, generic substitution across ortho (2-), meta (3-), and para (4-) chlorostyryl isomers is not functionally equivalent. The position of the chlorine substituent critically determines the molecule's electronic distribution, dipole moment, and lipophilicity, directly altering its hydrogen-bonding capacity and target complementarity [1]. For procurement in structure-activity relationship (SAR) programs, selecting the correct positional isomer is not a trivial choice; it ensures that lead optimization captures the subtle steric and electronic effects that dictate bioactivity .

Comparative Physicochemical and Functional Evidence for 2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid


Meta-Chlorostyryl Substitution Enables 0.48 Log Unit Lower Lipophilicity (LogP) Compared to Its Para-Substituted Isomer

The 3-(meta)-chlorostyryl substitution in the target compound results in a computed LogP of 3.505, which is 0.48 log units lower than the 3.983 computed for its direct comparator, ethyl 2-(3-chlorostyryl)-5-methyl-4-oxazolecarboxylate . This lower LogP indicates a smaller desolvation penalty upon binding to a hydrophobic protein pocket, a critical advantage in medicinal chemistry where each log unit reduction can decrease nonspecific protein binding and improve metabolic clearance [1].

ADMET Optimization Isomer-Specific Lipophilicity Computational Chemistry

Free Carboxylic Acid Enables Direct Bioconjugation and Salt Formation, Expanding Utility Beyond Ester Prodrugs

The target compound's free carboxylic acid group at position 4 is a reactive handle unavailable in its ester counterparts. While the ethyl ester (CAS: 89724-03-8) requires a saponification step to regenerate the active acid, which can compromise yields and introduce impurities , the free acid is ready for direct coupling to amines via standard amide bond-forming reactions (e.g., HATU, EDC). This enables its direct incorporation into peptide conjugates, fluorescent probes, or affinity matrices without the need for a deprotection step [1].

Bioconjugation Prodrug Design Chemical Biology

Chlorine Substitution at Position 3 Enhances Binding to Hydrophobic Enzyme Pockets Compared to Unsubstituted Styryl Analogs

SAR evidence from oxazole derivatives indicates that substituting a phenyl ring with a chlorine atom significantly improves anti-inflammatory and antibacterial potency [1]. Specifically, the 3-chloro substitution is expected to engage in orthogonal multipolar interactions with backbone carbonyl groups in hydrophobic enzyme pockets, a binding mode not achievable by hydrogen or fluorine at the same position [2]. While quantitative IC50 data for the target compound is unavailable, this halogen-bonding principle is well-established in medicinal chemistry [2].

Enzyme Inhibition Halogen Bonding Structure-Based Drug Design

Recommended Research and Procurement Applications for 2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid


Fragment-Based Lead Discovery and Structure-Activity Relationship (SAR) Exploration

This compound serves as a core scaffold in fragment-based drug discovery campaigns targeting enzymes or receptors where oxazole-based inhibitors show promise. The free carboxylic acid and the specific 3-chlorostyryl substitution enable systematic SAR by probing how meta-chloro placement influences target affinity compared to ortho- and para-isomers. It is highly suitable for initial screening and subsequent hit-to-lead optimization .

Bioconjugation and Chemical Probe Development

The free carboxylic acid at position 4 allows direct conjugation to amine-containing linkers, fluorophores, or biotin, making the compound an ideal precursor for chemical biology probes. This avoids the extra saponification step required when procuring the ester form, accelerating probe development for target identification, pull-down assays, and fluorescence polarization studies .

Physicochemical Profiling and ADMET Optimization

With a computed LogP of 3.505, this compound is suited for research aimed at balancing lipophilicity and potency. Its distinct LogP profile compared to its para-substituted isomer makes it a valuable tool in ADMET optimization studies designed to map the relationship between substitution pattern and metabolic stability, plasma protein binding, or membrane permeability .

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